molecular formula C23H29N3O6 B2575768 5-(2-(azepan-1-yl)-2-oxoethoxy)-2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4H-pyran-4-one CAS No. 898416-62-1

5-(2-(azepan-1-yl)-2-oxoethoxy)-2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4H-pyran-4-one

Cat. No. B2575768
CAS RN: 898416-62-1
M. Wt: 443.5
InChI Key: XXTXDWWSONGHAD-UHFFFAOYSA-N
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Description

5-(2-(azepan-1-yl)-2-oxoethoxy)-2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4H-pyran-4-one is a useful research compound. Its molecular formula is C23H29N3O6 and its molecular weight is 443.5. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

  • The study by Habernickel (2001) discusses compounds useful as alpha-subtype selective 5-HT-1D receptor agonists for migraine treatment, highlighting the potential of heterocyclic compounds in developing therapeutics with fewer side effects (Habernickel, 2001).

Synthetic Methodology

  • Research by Wang et al. (2014) on alkaloids from mangrove-derived actinomycetes includes the synthesis and identification of new compounds, demonstrating the role of heterocyclic chemistry in discovering bioactive molecules (Wang et al., 2014).

Biological Activity and Drug Development

  • Chandrappa et al. (2010) synthesized thioxothiazolidin-4-one derivatives and investigated their anticancer and antiangiogenic effects, showing the potential of heterocyclic compounds in cancer therapy (Chandrappa et al., 2010).

Materials Science

  • Jin et al. (2001) explored the Diels-Alder cycloadditions of 3-ylidenepiperazine-2,5-diones, demonstrating synthetic routes to complex heterocyclic systems, which could be relevant for materials science applications (Jin et al., 2001).

properties

IUPAC Name

5-[2-(azepan-1-yl)-2-oxoethoxy]-2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O6/c27-19-14-18(15-24-9-11-26(12-10-24)23(29)20-6-5-13-30-20)31-16-21(19)32-17-22(28)25-7-3-1-2-4-8-25/h5-6,13-14,16H,1-4,7-12,15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTXDWWSONGHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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